
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a pyridinium ring substituted with a methyl group and a 2-oxocyclopentylmethyl group.
Preparation Methods
The synthesis of 1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide typically involves the quaternization of 1-methylpyridinium with 2-oxocyclopentylmethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position adjacent to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-4-((2-oxocyclopentyl)methyl)pyridinium iodide can be compared with other similar compounds, such as:
Methylpyridinium: A simpler derivative with only a methyl group attached to the pyridinium ring.
Viologens: Compounds with two quaternarized pyridyl rings, known for their electrochromic properties.
N-Methylpyridinium chloride: An ionic liquid with applications in various chemical processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
13640-54-5 |
|---|---|
Molecular Formula |
C12H16INO |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-[(1-methylpyridin-1-ium-4-yl)methyl]cyclopentan-1-one;iodide |
InChI |
InChI=1S/C12H16NO.HI/c1-13-7-5-10(6-8-13)9-11-3-2-4-12(11)14;/h5-8,11H,2-4,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
XIDLTQADHSTDJC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CC2CCCC2=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


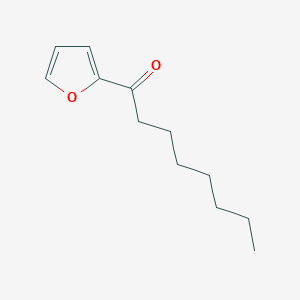
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
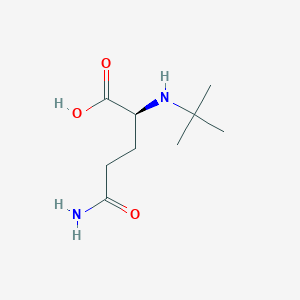

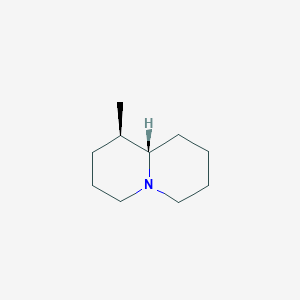

![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
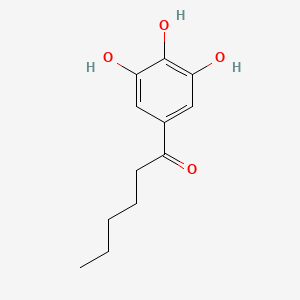
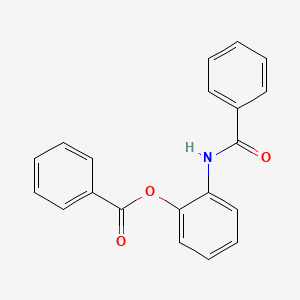
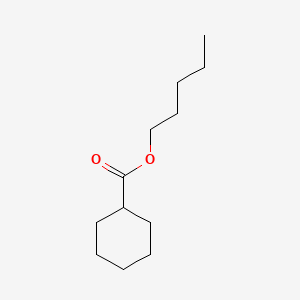
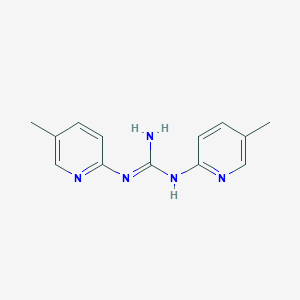

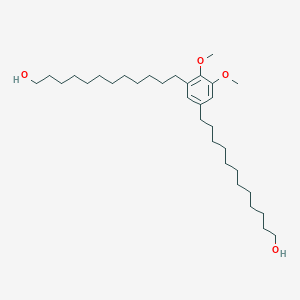
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
